Tert-butyl (2-(1-methyl-1h-imidazol-2-yl)-2-oxoethyl)carbamate
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Overview
Description
Tert-butyl (2-(1-methyl-1H-imidazol-2-yl)-2-oxoethyl)carbamate is a compound that features an imidazole ring, a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(1-methyl-1H-imidazol-2-yl)-2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable imidazole derivative. One common method involves the use of tert-butyl chloroformate and 1-methyl-1H-imidazole-2-carboxaldehyde under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(1-methyl-1H-imidazol-2-yl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (2-(1-methyl-1H-imidazol-2-yl)-2-oxoethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its imidazole ring makes it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The imidazole ring is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The imidazole ring is a common feature in many drugs, including antifungal and anticancer agents .
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of tert-butyl (2-(1-methyl-1H-imidazol-2-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (1-methyl-1H-imidazol-2-yl)carbamate
- Tert-butyl (2-(5-methyl-1H-imidazol-2-yl)propan-2-yl)carbamate
Uniqueness
Tert-butyl (2-(1-methyl-1H-imidazol-2-yl)-2-oxoethyl)carbamate is unique due to the presence of both the tert-butyl carbamate and the imidazole ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl N-[2-(1-methylimidazol-2-yl)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)13-7-8(15)9-12-5-6-14(9)4/h5-6H,7H2,1-4H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOJOLYKZNBOTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=NC=CN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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